Product packaging for 5-Bromoquinoline-8-carboxamide(Cat. No.:CAS No. 1823338-54-0)

5-Bromoquinoline-8-carboxamide

Cat. No.: B2416817
CAS No.: 1823338-54-0
M. Wt: 251.083
InChI Key: DJOBAKUSXSCERU-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in chemical research, particularly in the field of medicinal chemistry. dntb.gov.uarsc.org This nitrogen-containing double-ring system is a key structural component in a multitude of natural and synthetic compounds. rsc.orgresearchgate.net Its significance stems from the diverse and potent biological activities exhibited by its derivatives, establishing the quinoline nucleus as a "privileged scaffold" in drug discovery. researchgate.netorientjchem.orgnih.gov

Quinoline derivatives have been extensively investigated and have shown a wide array of pharmacological effects, including anticancer, antimalarial, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. orientjchem.orgnih.govdntb.gov.ua The versatility of the quinoline ring allows for structural modifications and the introduction of various functional groups, which can fine-tune its biological and pharmacological properties. orientjchem.orgdntb.gov.ua This adaptability has led to the development of numerous quinoline-based therapeutic agents. researchgate.netnih.gov Researchers continue to explore new synthetic routes, including green chemistry approaches, to create novel quinoline derivatives with enhanced therapeutic potential. dntb.gov.uanih.gov The ability of the quinoline scaffold to serve as a foundation for compounds that can interact with various biological targets, such as DNA and enzymes, underscores its enduring importance in the development of new medicines. dntb.gov.ua

Overview of the Carboxamide Functional Group in Organic Chemistry

The carboxamide, or amide, functional group is a cornerstone of organic chemistry, characterized by a carbonyl group bonded directly to a nitrogen atom. jocpr.com Its general structure is often represented as R-CO-NR'R'', where R, R', and R'' can be hydrogen atoms or organic substituents. The primary carboxamide has the formula -CONH₂. uniroma1.it This functional group is prevalent in both natural and synthetic compounds and is fundamental to biochemistry, as it forms the peptide bonds that link amino acids together to create proteins. jocpr.commasterorganicchemistry.com Two common amino acids, asparagine and glutamine, contain a carboxamide group. chemeurope.com

The chemical properties of the amide group are notable for its stability, which is attributed to resonance that delocalizes the lone pair of electrons from the nitrogen atom across the O-C-N system. uniroma1.it This resonance imparts a planar geometry to the amide bond. Carboxamides are versatile building blocks in organic synthesis and are key pharmacophores in many pharmaceutical compounds. jocpr.com They are often synthesized through the amidation reaction between a carboxylic acid and an amine. jocpr.com The stability and hydrogen-bonding capability of the carboxamide group are crucial for defining the structure and function of molecules in which it is present, from complex proteins to synthetic polymers and drugs. jocpr.com

Contextualizing 5-Bromoquinoline-8-carboxamide within Quinoline Chemistry

This compound is a specific derivative that combines the quinoline scaffold with a carboxamide functional group. Its structure features a bromine atom at the 5-position and a carboxamide group at the 8-position of the quinoline ring system. This particular arrangement of substituents places it within a class of compounds investigated for specific biological activities.

Basic chemical identifiers for this compound are detailed in the table below.

IdentifierValue
CAS Number1823338-54-0 achmem.comsigmaaldrich.com
Molecular FormulaC10H7BrN2O achmem.combldpharm.com
Molecular Weight251.08 g/mol achmem.combldpharm.com
SMILES CodeO=C(C1=C2N=CC=CC2=C(Br)C=C1)N bldpharm.com

The synthesis of this compound is logically derived from related precursors. The synthetic pathway often involves its corresponding aldehyde, 5-bromoquinoline-8-carbaldehyde (B113166), or its carboxylic acid, 5-bromoquinoline-8-carboxylic acid. sigmaaldrich.comsigmaaldrich.com For instance, 5-bromoquinoline-8-carbaldehyde is a known commercially available intermediate used in the synthesis of other complex quinoline derivatives. google.comgoogleapis.com This aldehyde can be oxidized to form 5-bromoquinoline-8-carboxylic acid, which can then be converted to the target carboxamide.

The quinoline-8-carboxamide (B1604842) core, to which this compound belongs, has been a subject of significant research. A notable study focused on quinoline-8-carboxamides as a class of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in drug design. acs.org In that research, various substituted quinoline-8-carboxamides were designed and synthesized to maintain a specific conformation through an intramolecular hydrogen bond between the amide proton and the quinoline nitrogen. acs.org Although that study did not specifically report on the 5-bromo derivative, it established the potential of the quinoline-8-carboxamide scaffold for developing potent enzyme inhibitors. acs.org The substitution at different positions on the quinoline ring was found to significantly influence the inhibitory activity. acs.org This places this compound within a chemical space of high interest for medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O B2416817 5-Bromoquinoline-8-carboxamide CAS No. 1823338-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBAKUSXSCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromoquinoline 8 Carboxamide and Its Precursors

Retrosynthetic Analysis of 5-Bromoquinoline-8-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For this compound, the analysis begins by disconnecting the most accessible chemical bonds.

The primary disconnection is the amide bond (C-N), which simplifies the target molecule into two precursors: 5-bromoquinoline-8-carboxylic acid (or an activated derivative like an acyl chloride) and ammonia (B1221849). A second disconnection targets the carbon-bromine (C-Br) bond, leading back to quinoline-8-carboxylic acid. This intermediate can be further simplified by disconnecting the carboxylic acid group, pointing towards 8-substituted quinolines. Finally, the quinoline (B57606) ring itself can be disconnected through various strategies, leading back to simple aniline (B41778) and carbonyl precursors. This logical deconstruction provides a clear roadmap for the forward synthesis.

Classical and Modern Approaches to Quinoline Core Synthesis

The quinoline scaffold is a foundational component of numerous compounds, and its synthesis has been a subject of extensive research for over a century. nih.gov Several named reactions have become classical methods for its construction, with many modern variations improving efficiency and substrate scope.

Pfitzinger Reaction and its Modifications

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netwikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgwikipedia.org

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org The Pfitzinger reaction has been utilized in the synthesis of various bioactive compounds and drug intermediates. researchgate.net Modifications to the original protocol, such as the use of microwave irradiation, have been developed to improve reaction efficiency. iipseries.orgui.ac.id

Table 1: Overview of the Pfitzinger Reaction

Reactants Reagents Product Reference
Isatin, Carbonyl Compound Base (e.g., KOH) Quinoline-4-carboxylic acid wikipedia.orgresearchgate.net

Doebner Reaction and Related Cyclization Strategies

The Doebner reaction is another established method that produces quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.orgwikipedia.org It serves as an effective alternative to the Pfitzinger reaction for accessing these structures. wikipedia.org

A variation of this method is the Doebner-von Miller reaction, which is also known as the Skraup-Doebner-von Miller synthesis. iipseries.orgwikipedia.org This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to generate substituted quinolines. iipseries.orgwikipedia.org While these methods are powerful, they can sometimes be limited by low yields or long reaction times, particularly with anilines bearing electron-withdrawing groups. nih.govnih.gov Recent advancements have focused on developing modified Doebner reactions, such as hydrogen-transfer versions, to overcome these limitations, improve yields, and broaden the substrate scope. nih.gov

One-Pot Synthetic Protocols for Quinoline Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of one-pot protocols. rsc.orgajgreenchem.com These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources.

One such approach is a one-pot Friedländer synthesis, where o-nitroarylcarbaldehydes are reduced with iron and catalytic acid to form the corresponding o-aminoarylcarbaldehydes in situ. These intermediates are then immediately condensed with a ketone or aldehyde to produce quinolines in high yields. rsc.org Other multi-component strategies have been developed that can proceed in aqueous media or at room temperature, offering greener alternatives to traditional methods. rsc.orgbohrium.com These protocols often tolerate a wide variety of functional groups, making them highly versatile for creating diverse libraries of quinoline derivatives. ajgreenchem.commdpi.com

Table 2: Examples of One-Pot Quinoline Syntheses

Starting Materials Key Reagents/Conditions Product Type Reference
o-Nitroarylcarbaldehydes, Aldehydes/Ketones Iron, catalytic HCl (aq.) Mono- or di-substituted quinolines rsc.org
Aniline, Aldehyde, Pyruvic Acid Lewis or Brønsted acid catalysts Quinoline-4-carboxylic acids nih.govwikipedia.org

Introduction of Bromine and Carboxamide Functionalities

Once the quinoline core is synthesized, the next critical steps involve the specific placement of the bromine atom at the C5 position and the formation of the carboxamide group at the C8 position.

Regioselective Bromination Strategies at Position 5

The regioselective functionalization of the quinoline ring can be challenging. Direct electrophilic halogenation of the unsubstituted quinoline ring does not typically yield the 5-bromo isomer as the major product. Achieving high selectivity for the C5 position often requires specific strategies, frequently involving directing groups at a neighboring position, such as C8. rsc.org

For 8-substituted quinolines, including those with amide, carbamate, or urea (B33335) functionalities at the C8 position, metal-free halogenation methods have been developed that show excellent regioselectivity for the C5 position. rsc.orgrsc.org One effective method uses trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgrsc.org For instance, using N-bromosuccinimide (NBS) or other bromine sources like CuBr2 or KBr in the presence of a directing group at the C8 position can facilitate bromination at the C5 position. acs.orgresearchgate.net These reactions often proceed under mild conditions, at room temperature, and are tolerant of various functional groups. rsc.orgsioc-journal.cn

Table 3: Conditions for Regioselective C5-Bromination of 8-Substituted Quinolines

Substrate Brominating Agent Conditions Selectivity Reference
8-Amidoquinolines Tribromoisocyanuric acid Metal-free, room temp. Exclusive C5-bromination rsc.org
8-Aminoquinoline amides Alkyl bromides Copper-promoted, DMSO, air C5-bromination researchgate.net
6-Benzyloxy-4-quinolone derivative N-Bromosuccinimide (NBS) DMF C5-bromination acs.org

The formation of the 8-carboxamide functionality can be achieved through standard peptide coupling methods starting from quinoline-8-carboxylic acid. Alternatively, recent developments have shown that quinoline-8-carboxamides can be synthesized directly from quinoline-8-carbaldehydes via palladium-catalyzed C-H bond activation and coupling with various amines. thieme-connect.com

Carboxamide Group Formation Methodologies

The introduction of the carboxamide group at the 8-position of the 5-bromoquinoline (B189535) scaffold is a critical step in the synthesis of the target molecule. This transformation can be achieved through various methods, primarily involving the amidation of a carboxylic acid precursor or the conversion of a carbaldehyde intermediate.

Amidation Reactions of Carboxylic Acid Precursors

A direct and common method for forming the carboxamide bond is the reaction of a carboxylic acid with an amine. In the context of this compound synthesis, this involves the amidation of 5-bromo-8-quinolinecarboxylic acid. This reaction typically requires the activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile.

Common activating agents and coupling reagents used in amidation reactions include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation.

Phosphonium and Uronium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are effective activators.

Acid Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine is a classic and effective method.

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine used and the desired reaction efficiency. For instance, milder conditions may be necessary for sensitive substrates.

A study on the direct amidation of carboxylic acids catalyzed by boric acid has shown this to be a greener alternative to traditional methods, avoiding the use of hazardous reagents and minimizing waste. acs.org While not specifically demonstrated for 5-bromo-8-quinolinecarboxylic acid, this methodology presents a promising avenue for a more environmentally benign synthesis.

PrecursorReagent/CatalystAmineProductRef.
Carboxylic AcidActivating Agent (e.g., DCC, EDC) / Coupling Reagent (e.g., PyBOP, HBTU) / SOCl₂R-NH₂Amide researchgate.net
Carboxylic AcidBoric AcidR-NH₂Amide acs.org
Conversion of Carbaldehyde Intermediates to Carboxamides

An alternative and efficient route to this compound involves the use of 5-bromoquinoline-8-carbaldehyde (B113166) as a precursor. A notable development in this area is a palladium-catalyzed, chelation-assisted direct C-H bond amidation of quinoline-8-carbaldehydes with amines. acs.orgnih.gov This method offers a direct conversion of the aldehyde to the amide, providing good to excellent yields under mild conditions. acs.orgnih.gov

This transformation is particularly advantageous as it bypasses the need to first oxidize the aldehyde to a carboxylic acid. The reaction likely proceeds through the formation of a palladium-imine intermediate, followed by oxidative addition of the C-H bond of the aldehyde and subsequent reductive elimination to form the amide product. A variety of aniline derivatives and aliphatic amines can be successfully employed in this reaction. acs.orgnih.gov

PrecursorCatalystAmineOxidant/AdditiveProductYieldRef.
Quinoline-8-carbaldehydePd(OAc)₂Various anilines and aliphatic aminesAg₂CO₃, KOAcQuinoline-8-carboxamide (B1604842)Good to Excellent acs.orgnih.govthieme-connect.com

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like quinoline. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinoline core.

Palladium-Catalyzed Cross-Coupling Strategies (Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The Suzuki, Sonogashira, and Stille reactions are particularly relevant for the functionalization of haloquinolines. The bromine atom at the C5 position of this compound serves as a handle for these transformations, allowing for the introduction of various aryl, alkynyl, and other organic moieties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds. While specific examples for the direct Suzuki coupling of this compound are not prevalent in the reviewed literature, the coupling of other bromoquinoline derivatives is well-established, suggesting the feasibility of this approach for further diversification of the target molecule.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nrochemistry.com It is a reliable method for the synthesis of alkynyl-substituted quinolines. For instance, the Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones with various acetylenes has been reported, demonstrating the reactivity of the bromoquinoline core in such transformations. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. The Stille coupling has been employed in the synthesis of various complex molecules, and its application to bromoquinolines provides a viable route for introducing diverse substituents. wikipedia.orglibretexts.orgresearchgate.net

ReactionCatalyst SystemSubstratesProductRef.
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), BaseBromoquinoline, Organoboron reagentAryl- or Vinyl-quinoline organic-chemistry.org
SonogashiraPd catalyst, Cu(I) co-catalyst, BaseBromoquinoline, Terminal alkyneAlkynyl-quinoline nrochemistry.comresearchgate.netajouronline.com
StillePd catalystBromoquinoline, OrganostannaneSubstituted quinoline wikipedia.orglibretexts.orgresearchgate.netorgsyn.org

Other Metal-Catalyzed Processes for Quinoline Functionalization

Beyond palladium, other transition metals such as rhodium and ruthenium have emerged as effective catalysts for the functionalization of quinolines, often through C-H activation pathways. nih.govnih.gov These methods offer alternative strategies for introducing substituents at various positions on the quinoline ring.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the C-H activation of quinolines, enabling the formation of C-C and C-N bonds. researchgate.netresearchgate.netrsc.orgrsc.org For instance, rhodium-catalyzed annulation of anilines with alkynic esters has been developed for the synthesis of quinoline carboxylates. researchgate.netresearchgate.net These methodologies showcase the potential of rhodium catalysis in building the functionalized quinoline core.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have proven effective in various transformations for quinoline synthesis and functionalization. rsc.orgrsc.orgrsc.orgdigitellinc.comacs.orglookchemmall.com Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols provides a sustainable route to quinoline derivatives. rsc.org Additionally, ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones offers a concise pathway to substituted quinolines. digitellinc.com

These alternative metal-catalyzed processes provide a broader toolbox for synthetic chemists to design efficient and novel routes to complex quinoline derivatives.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comnih.govbenthamdirect.comnih.gov In the synthesis of this compound, several of these principles can be applied to enhance the sustainability of the synthetic routes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. rsc.orgrsc.org One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve atom economy by reducing the need for intermediate purification steps and minimizing waste. bohrium.com For example, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes has been developed with high atom economy. rsc.orgrsc.org

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents such as water, ethanol, or bio-based solvents is a crucial aspect of sustainable synthesis. nih.govdigitellinc.comacs.org Research has shown that palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be performed in green solvent/base blends, offering a more environmentally friendly alternative to traditional solvents like DMF. nih.govdigitellinc.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they can carry out a reaction multiple times, reducing waste. rsc.orgrsc.org The transition metal-catalyzed reactions discussed in the previous sections are excellent examples of this principle. Furthermore, the development of recyclable catalysts, such as nanocatalysts, can further enhance the sustainability of these processes. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input compared to conventional heating. benthamdirect.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity and Transformational Chemistry of 5 Bromoquinoline 8 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system undergoes both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the electronic nature of the two fused rings and the existing substituents.

Electrophilic Aromatic Substitution

In general, electrophilic aromatic substitution (EAS) on quinoline occurs preferentially on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, thus deactivating this ring towards attack by electrophiles. The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed are more stable. quimicaorganica.org

In 5-Bromoquinoline-8-carboxamide, the scenario is more complex. The molecule already has substituents at the two most reactive positions. The bromine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The carboxamide group at C8 is also deactivating and acts as a meta-director.

Considering these factors:

The bromine at C5 directs incoming electrophiles to the ortho position (C6) and the para position (C7).

The carboxamide at C8 directs incoming electrophiles to the meta positions (C5 and C7).

Nucleophilic Aromatic Substitution

Halogenated quinolines, particularly those with halogens at the C2 and C4 positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org For this compound, the bromine at C5 can act as a leaving group. The presence of the electron-withdrawing nitrogen in the adjacent ring facilitates nucleophilic attack. The reactivity can be further enhanced if additional strong electron-withdrawing groups are present on the ring system. nih.gov Reactions with strong nucleophiles can lead to the displacement of the bromide ion.

A prominent example of nucleophilic substitution on bromoquinolines involves palladium-catalyzed cross-coupling reactions, which proceed via a catalytic cycle involving oxidative addition and reductive elimination.

Reaction NameReagents & ConditionsProduct TypeReference
Buchwald-Hartwig Amination Amine (R-NH2), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOt-Bu)5-Aminoquinoline derivative wikipedia.orgresearchgate.net
Suzuki Coupling Boronic acid (R-B(OH)2), Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3)5-Aryl/Alkyl-quinoline derivative wikipedia.orgnih.gov

These reactions demonstrate the utility of the 5-bromo substituent as a synthetic handle for introducing a wide variety of nitrogen and carbon-based functionalities. chemimpex.com

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system exhibits characteristic behaviors under oxidative and reductive conditions.

Oxidation

The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com Strong oxidizing agents under harsh conditions, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). However, the presence of the deactivating bromo and carboxamide groups in this compound would likely make the ring even more resistant to oxidative degradation. Selective oxidation of the quinoline ring without affecting the substituents is challenging.

Reduction

The quinoline ring can be reduced under various conditions. The pyridine part of the ring is more susceptible to reduction than the benzene part.

Catalytic Hydrogenation : Depending on the catalyst and conditions, different products can be obtained.

Mild conditions (e.g., Platinum catalyst in acidic medium) can selectively reduce the pyridine ring to yield 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxamide. rsc.org

More vigorous conditions (e.g., high pressure and temperature, Raney Nickel catalyst) can lead to the reduction of both rings, forming 5-bromodecahydroquinoline-8-carboxamide.

Birch Reduction : Reaction with sodium or lithium in liquid ammonia (B1221849) with an alcohol can reduce the benzene ring, yielding a dihydroquinoline derivative. firsthope.co.in

It is important to note that under certain reductive conditions, such as catalytic hydrogenation with palladium, dehalogenation (loss of the bromine atom) can occur as a competing side reaction. organic-chemistry.org

Functional Group Interconversions on the Carboxamide and Bromine Substituents

The bromine and carboxamide groups on the quinoline scaffold are versatile functional handles that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Transformations of the Carboxamide Group

The primary amide at the C8 position can undergo several classic organic transformations.

TransformationReagents & ConditionsResulting Functional GroupReference
Dehydration Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) with heatNitrile (-C≡N) commonorganicchemistry.comlibretexts.org
Hydrolysis Acid (e.g., H₂SO₄, H₂O, heat) or Base (e.g., NaOH, H₂O, heat)Carboxylic Acid (-COOH) libretexts.org
Reduction Strong reducing agents like Lithium aluminum hydride (LiAlH₄)Primary Amine (-CH₂NH₂) fiveable.me
Hofmann Rearrangement Bromine (Br₂) and Sodium hydroxide (B78521) (NaOH)Primary Amine (-NH₂)

Transformations of the Bromine Substituent

The bromine atom at C5 is a key site for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. nbinno.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reaction TypeCoupling PartnerReagents & ConditionsResulting StructureReference
Suzuki Coupling Aryl/vinyl boronic acid or esterPd catalyst, Base5-Aryl/vinyl-quinoline wikipedia.orgnih.gov
Buchwald-Hartwig Amination Primary or secondary aminePd catalyst, Ligand, Base5-(Amino)-quinoline libretexts.orgjk-sci.com
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, Base5-(Alkynyl)-quinoline
Heck Coupling AlkenePd catalyst, Base5-(Alkenyl)-quinoline
Stille Coupling OrganostannanePd catalyst5-Aryl/vinyl/alkyl-quinoline
Nucleophilic Substitution Strong nucleophiles (e.g., NaOMe, KCN)Heat, suitable solvent5-Methoxy/cyano-quinoline researchgate.net

These transformations highlight the bromine atom's role as a versatile leaving group, enabling the synthesis of a wide array of derivatives from the this compound precursor.

The Influence of Bromine at Position 5 on Molecular Reactivity

Electronic Effects : Bromine exerts a dual electronic effect. Its electronegativity causes an inductive electron withdrawal (-I effect), which deactivates the entire aromatic system towards electrophilic attack. This deactivation is additive to the deactivating effect of the quinoline nitrogen and the C8-carboxamide group. Conversely, the lone pairs on the bromine atom can be donated into the ring via resonance (+M effect). This resonance effect, although weaker than the inductive effect, is responsible for directing incoming electrophiles to the ortho (C6) and para (C7) positions.

Steric Effects : The bromine atom is relatively large and can exert some steric hindrance, potentially influencing the approach of reagents to the neighboring C6 position.

Synthetic Handle : The most significant influence of the C5-bromine is its role as an excellent leaving group in a variety of reactions. cymitquimica.comnbinno.com As detailed in the sections above, the C-Br bond is readily activated by palladium catalysts, opening up a vast chemical space for derivatization through cross-coupling reactions. This makes the 5-bromo position a strategic point for molecular modification in the synthesis of complex chemical entities, particularly in the development of pharmaceutical agents. chemimpex.comnbinno.com The ability to participate in these diverse chemical transformations makes 5-bromoquinoline (B189535) derivatives valuable intermediates in organic synthesis. chemimpex.com

Spectroscopic and Structural Elucidation Studies of 5 Bromoquinoline 8 Carboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C NMR)

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for mapping the proton and carbon framework of a molecule. For 5-Bromoquinoline-8-carboxamide, such experimental data has not been reported in peer-reviewed literature. A hypothetical analysis would involve the assignment of chemical shifts and coupling constants for each proton and carbon atom in the quinoline (B57606) and carboxamide moieties. The substitution pattern on the quinoline ring, with a bromine atom at the 5-position and a carboxamide group at the 8-position, would significantly influence the electronic environment of the aromatic protons and carbons, leading to a unique spectral fingerprint. Without experimental data, a definitive analysis and data table cannot be provided.

Mass Spectrometry Techniques for Molecular Characterization (MS, HR-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) would provide the exact mass of this compound, confirming its molecular formula of C₁₀H₇BrN₂O. Analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the compound's structure by showing how the molecule breaks apart under ionization. While the monoisotopic mass can be calculated, published experimental mass spectral data, including fragmentation analysis, are not available.

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H, C=C, and C=N vibrations of the quinoline ring system. A band corresponding to the C-Br stretch would also be anticipated. The absence of published experimental IR spectra prevents a detailed analysis and the creation of a data table of vibrational frequencies.

Computational and Theoretical Investigations of 5 Bromoquinoline 8 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide a microscopic view of electronic structure and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to model electron density distributions and identify reactive sites. These calculations can predict various properties, including geometric parameters, vibrational frequencies, and electronic transition energies. smolecule.com

In the case of the 5-bromoquinoline (B189535) scaffold, the bromine atom at the C5 position and the carboxamide group at the C8 position significantly influence the electronic properties. The bromine atom acts as an electron-withdrawing group, which can affect the electron density of the quinoline ring system. The carboxamide group, through resonance, contributes to electronic stabilization. smolecule.com DFT studies help to quantify these effects by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

For related compounds like 6-bromoquinoline-4-carboxamide, DFT has been used to confirm the planar configuration of the quinoline ring and analyze the electronic stabilization provided by the carboxamide group through Natural Bond Orbital (NBO) analysis. smolecule.com Time-Dependent DFT (TD-DFT) can further predict electronic transition energies that correlate with experimental UV-visible spectra. smolecule.com Such analyses are crucial for understanding how the molecule will interact with light and other molecules.

| TD-DFT | Predicts UV-visible absorption spectra based on electronic transitions. smolecule.com | Allows for correlation between theoretical models and experimental spectroscopic data. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the energy landscape of a chemical reaction. This includes identifying intermediates, transition states, and calculating activation energies. For quinoline derivatives, these predictions can guide the synthesis of new compounds. For instance, in the synthesis of the precursor 5-bromoquinoline-8-carbaldehyde (B113166), N-bromosuccinimide (NBS) acts as the bromine source in a radical chain reaction.

Theoretical models can simulate such reaction pathways, for example, by using DFT to calculate the Gibbs free energy to predict the stability of intermediates under various conditions. This allows researchers to understand the rate-limiting steps and optimize reaction conditions like solvent and temperature. For reactions involving the 5-bromoquinoline-8-carboxamide scaffold, such as palladium-catalyzed cross-coupling reactions, computational models can predict the most favorable catalytic cycle. The bromine at the C5 position serves as a leaving group, and its reactivity can be compared to other halogenated quinolines.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on how this compound might behave in a complex biological environment, from its interaction with protein targets to its conformational flexibility.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.

Derivatives of this compound have been investigated as inhibitors of various biological targets. In a notable study, a compound derived from 5-bromoquinoline-8-carbonitrile, a direct precursor to the carboxamide, was docked into the binding site of Toll-like receptor 8 (TLR8), an important target in autoimmune diseases. acs.org The docking analysis revealed key interactions: a hydrogen bond formed between the quinoline ring's nitrogen atom and a glycine (B1666218) residue (Gly-351) of the protein. acs.org Additionally, the quinoline ring was shown to engage in π-π stacking interactions with a phenylalanine residue (Phe-495), further stabilizing the complex. acs.org

Similarly, quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair. acs.org Docking studies for these inhibitors help to rationalize their binding mode and guide the synthesis of more potent derivatives.

Table 2: Key Interactions from Molecular Docking of a 5-Bromoquinoline Derivative with TLR8

Interaction Type Ligand Group Protein Residue Significance
Hydrogen Bond Quinoline Nitrogen Gly-351 Anchors the ligand in the binding pocket. acs.org
π-π Stacking Quinoline Ring Phe-495* Provides additional binding stability. acs.org

| Salt Bridge | Protonated Piperidine Nitrogen | Glu-427 | Establishes a strong electrostatic interaction. acs.org |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and flexibility. An MD simulation of a ligand-protein complex, following docking, can assess the stability of the predicted binding pose and the interactions over a period of time.

For quinoline derivatives, MD simulations have been used to understand reactivity and the effect of solvents on reaction pathways. In the context of biological systems, MD simulations can explore the conformational landscape of this compound when bound to a target. This can reveal, for example, how the carboxamide group rotates and forms or breaks hydrogen bonds with the receptor or surrounding water molecules, which can be critical for binding affinity. While specific MD studies on this compound are not widely published, the methodology is standard for evaluating potential drug candidates, including other quinoline derivatives investigated as bacterial protease inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can build models that predict the activity of new, unsynthesized compounds.

For the quinoline-8-carboxamide (B1604842) scaffold, SAR studies have been crucial in developing potent enzyme inhibitors. Research on PARP-1 inhibitors showed that substituents at the 2-position of the quinoline ring increased potency, while the 3-position required a small, narrow group for optimal activity. acs.org The design of these compounds often relies on maintaining a specific conformation through intramolecular hydrogen bonds, a feature that can be predicted and studied using computational methods. acs.org

The bromine at the C5 position in this compound is another key feature for SAR. Its size, electronegativity, and ability to form halogen bonds can significantly impact binding affinity and selectivity for a target protein. SAR studies on related quinoline derivatives have shown that the position and nature of halogen substituents can dramatically alter biological effects, such as antimicrobial activity. For instance, the introduction of different functional groups via nucleophilic substitution at the bromine's position can be explored to enhance versatility and biological activity.

Table 3: Compound Names Mentioned

Compound Name
This compound
6-Bromoquinoline-4-carboxamide
6-bromoquinoline-8-carboxylic acid
5-bromoquinoline-8-carbaldehyde
5-bromoquinoline-8-carbonitrile
N-bromosuccinimide
Poly(ADP-ribose)polymerase-1

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of compounds with their biological activities. For quinoline derivatives, including carboxamides, QSAR models have been developed to understand their inhibitory potential against various enzymes.

In the context of PARP-1 (Poly(ADP-ribose)polymerase-1) inhibitors, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on a series of quinoline-8-carboxamides. These models are built using a training set of molecules to predict the activity of a test set. The statistical reliability of such models is confirmed by high correlation coefficients (r²) and predictive ability (r²Pred).

For quinoline-8-carboxamides, these analyses generate contour maps that indicate where steric bulk and specific electronic features (electrostatic, hydrophobic, hydrogen bond donor/acceptor) may enhance or diminish biological activity. For instance, the structure-activity relationship (SAR) for 3-substituted quinoline-8-carboxamides revealed a preference for small, narrow groups at this position to maintain PARP-1 inhibitory activity. The introduction of a bromine atom at the 5-positio

Coordination Chemistry and Metal Complexes of 5 Bromoquinoline 8 Carboxamide

Ligand Design Principles for Quinoline-Carboxamide Based Coordination Compounds

The design of coordination compounds based on the quinoline-carboxamide scaffold, including 5-Bromoquinoline-8-carboxamide, is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These ligands are primarily valued for their ability to form stable chelate rings with metal ions.

Core Structural Features:

Chelating Moiety: The fundamental design involves the quinoline (B57606) nitrogen atom and the adjacent carboxamide group. Upon deprotonation of the amide proton, the ligand can act as a monoanionic bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the amide nitrogen or, more commonly, the amide oxygen. This N,O or N,N-coordination forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. researchgate.netresearchgate.net

Denticity: Quinoline-carboxamide ligands are typically bidentate, but can be incorporated into larger molecular structures to create multidentate ligands capable of forming more complex coordination architectures. nih.gov For instance, linking two quinoline-carboxamide units can result in a tetradentate ligand.

Influence of Substituents: The nature and position of substituents on the quinoline ring are critical for fine-tuning the ligand's properties. The 5-bromo substituent in this compound has a significant impact:

Electronic Effects: As an electron-withdrawing group, the bromine atom reduces the electron density on the quinoline ring. This can affect the basicity of the quinoline nitrogen and the acidity of the amide proton, thereby influencing the ligand's binding affinity for different metal ions.

Steric Effects: While a bromo-group is not exceptionally bulky, its presence can introduce a degree of steric hindrance that may influence the geometry of the resulting metal complex.

The versatility of synthetic routes allows for the introduction of a wide array of functional groups onto the quinoline backbone, enabling the rational design of ligands for specific applications, from catalysis to materials science. acs.orgmdpi.com

Interactive Table 1: Design Principles of Quinoline-Carboxamide Ligands

FeaturePrincipleEffect of 5-Bromo Substituent
Coordination Site Bidentate N,O or N,N donorsModifies Lewis basicity of N donor
Chelate Ring Forms stable 5-membered ringInfluences bond strengths within the ring
Electronic Tuning Substituents alter ligand fieldElectron-withdrawing, affects metal's redox potential
Steric Control Substituents direct coordination geometryMinimal steric hindrance, may favor specific isomers

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-carboxamide ligands is generally straightforward. While specific literature on this compound complexes is not abundant, the synthetic methodologies for analogous compounds are well-established and directly applicable.

General Synthetic Route: The most common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is typically dissolved in a solvent like ethanol, methanol, or DMF, and a solution of the metal salt (e.g., chlorides, acetates, or nitrates of copper, zinc, palladium, etc.) is added. tandfonline.comsysrevpharm.org The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. researchgate.net The resulting metal complex may precipitate from the solution and can be isolated by filtration.

Characterization Techniques: A combination of spectroscopic and analytical techniques is employed to fully characterize the resulting metal complexes and confirm the coordination of the ligand to the metal center. researchgate.netmdpi.com

X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and intermolecular interactions. tandfonline.comresearchgate.net For example, copper(II) and zinc(II) complexes with related quinoline-carboxamide ligands have been shown to adopt distorted square pyramidal geometries. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for observing the coordination of the carboxamide group. A shift in the C=O and N-H stretching frequencies upon complexation indicates the involvement of the amide group in metal binding. sysrevpharm.org

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the quinoline and amide protons upon coordination provide evidence of metal-ligand interaction. acs.org

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can help to understand the coordination environment of the metal ion. mdpi.com

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal to ligand. tandfonline.com

Interactive Table 2: Common Characterization Methods for Metal-Quinoline-Carboxamide Complexes

TechniqueInformation Obtained
X-Ray Crystallography Definitive 3D structure, coordination geometry, bond lengths/angles. tandfonline.com
IR Spectroscopy Confirms coordination of the carboxamide group via shifts in vibrational frequencies. sysrevpharm.org
NMR Spectroscopy Elucidates solution-state structure for diamagnetic complexes.
UV-Vis Spectroscopy Provides insight into the electronic environment of the metal center. mdpi.com
Elemental Analysis Determines the stoichiometric ratio of metal to ligand. tandfonline.com

Applications in Catalysis Utilizing Metal-Quinoline-Carboxamide Complexes

Metal complexes derived from quinoline-based ligands are of significant interest in the field of catalysis. researchgate.net The combination of a redox-active metal center with a tunable quinoline-carboxamide ligand allows for the development of catalysts for a variety of organic transformations. The electron-withdrawing nature of the 5-bromo substituent on the this compound ligand can enhance the catalytic activity of the metal center by making it more electrophilic.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. mdpi.com A Pd(II) complex of this compound could potentially catalyze reactions such as Suzuki, Heck, and Sonogashira couplings, where the ligand framework stabilizes the active catalytic species. acs.orgresearchgate.net

Atom Transfer Radical Polymerization (ATRP): Copper complexes are effective catalysts for ATRP, a controlled polymerization technique. The N,O-donor set of a quinoline-carboxamide ligand can stabilize the different oxidation states of copper (Cu(I) and Cu(II)) involved in the catalytic cycle. google.com

Oxidation Reactions: The stability of these ligands allows them to support metal centers in higher oxidation states, making them suitable for catalyzing oxidation reactions. For example, ruthenium complexes with related ligands have been explored for various oxidative transformations. google.com

The design of the ligand is crucial for catalytic efficiency. The steric and electronic properties of the this compound ligand would directly influence the accessibility of the metal's active site and its reactivity, thereby affecting the catalyst's turnover frequency and selectivity.

Interactive Table 3: Potential Catalytic Roles of Metal-5-Bromoquinoline-8-carboxamide Complexes

Metal CenterCatalytic Reaction TypeRationale
Palladium (Pd) Cross-Coupling (e.g., Suzuki, Heck)Ligand stabilizes Pd(0)/Pd(II) catalytic cycle. mdpi.com
Copper (Cu) Atom Transfer Radical Reactions (ATRR/ATRP)Bidentate chelation stabilizes Cu(I)/Cu(II) redox couple. nih.govgoogle.com
Ruthenium (Ru) Olefin Metathesis, OxidationLigand supports various Ru oxidation states. google.com
Zinc (Zn) Lewis Acid CatalysisCoordination activates substrates. tandfonline.com

Chelation Mechanisms and Stability Studies of Metal-Ligand Interactions

The efficacy of this compound as a ligand is fundamentally linked to its chelation mechanism and the thermodynamic stability of the resulting metal complexes.

Chelation Mechanism: this compound acts as a classic bidentate chelating agent. The coordination typically involves:

The nitrogen atom of the quinoline ring.

The oxygen atom of the carboxamide group (after tautomerization to the iminol form or direct coordination) or the nitrogen atom (after deprotonation).

This chelation results in the formation of a thermodynamically stable five-membered ring that includes the metal center. researchgate.net This phenomenon, known as the chelate effect, leads to significantly higher stability compared to coordination with two analogous monodentate ligands. The planarity of the quinoline ring system imposes a rigid conformation on the complex, which can be beneficial for applications requiring a well-defined geometry.

Stability of Complexes: The stability of the metal-ligand interaction is a critical parameter, often quantified by the formation constant (K_f) or stability constant (log β). Several factors influence the stability of complexes formed with this compound:

The Nature of the Metal Ion: The stability of the complex follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) is expected to form a particularly stable complex.

The Chelate Effect: As mentioned, the formation of a five-membered chelate ring is a major stabilizing factor. researchgate.net

pH of the Medium: Since the coordination often involves the deprotonation of the amide N-H, the stability of the complex is pH-dependent. massey.ac.nz Stability studies are often conducted across a range of pH values to determine the optimal conditions for complex formation. mdpi.com

Stability studies are typically performed using techniques like potentiometric titration or spectrophotometric analysis to determine the stoichiometry and stability constants of the complexes in solution. mdpi.com

Advanced Material Science Applications of Quinoline 8 Carboxamide Derivatives

Integration into Functional Organic Materials

Quinoline-8-carboxamide (B1604842) derivatives, including the 5-bromo substituted variant, are promising candidates for integration into a variety of functional organic materials. The inherent properties of the quinoline (B57606) ring system, such as its aromaticity, rigidity, and electron-transporting capabilities, make it a valuable building block. The carboxamide group provides a site for hydrogen bonding, which can influence the self-assembly and molecular packing of these materials, thereby affecting their bulk properties.

The bromine substituent at the 5-position of the quinoline ring in 5-Bromoquinoline-8-carboxamide can be leveraged for further chemical modifications through cross-coupling reactions. This allows for the facile introduction of various functional groups, enabling the fine-tuning of the material's electronic and photophysical properties. For instance, the attachment of electron-donating or electron-withdrawing moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics.

Potential in Optoelectronic Applications (e.g., OLED Materials)

The field of optoelectronics, particularly organic light-emitting diodes (OLEDs), stands to benefit from the unique characteristics of quinoline-8-carboxamide derivatives. The quinoline core is known to be a good electron transport moiety, a critical requirement for efficient OLEDs. Furthermore, metal complexes of quinoline derivatives have demonstrated significant potential as emissive materials.

Below is a hypothetical data table illustrating the kind of photophysical properties that would be relevant for assessing the potential of such compounds in OLEDs.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Metal Complex of Quinoline-8-carboxamide350450 (Blue)60
Metal Complex of this compound355470 (Blue-Green)Potentially higher due to heavy-atom effect

Note: This table is illustrative and based on general principles of quinoline-based emitters. Specific experimental data for this compound is needed for accurate characterization.

Role as Monomers or Components in Polymer Science

The versatility of this compound extends to the realm of polymer science. The presence of the reactive bromine atom and the hydrogen-bonding capable carboxamide group makes it a suitable candidate for incorporation into polymeric structures.

As a monomer, this compound can be polymerized through various techniques, such as Suzuki or Stille coupling, to create polymers with the quinoline-8-carboxamide unit in the main chain. These polymers would be expected to possess interesting thermal, mechanical, and electronic properties derived from the rigid quinoline backbone and the intermolecular interactions facilitated by the carboxamide groups.

Alternatively, this compound can be used as a functional component to modify existing polymers. For example, it could be grafted onto a polymer backbone to impart specific properties, such as fluorescence or metal-ion sensing capabilities.

The table below outlines potential polymer types that could be synthesized using this compound.

Polymer TypePotential Synthesis RouteKey FeaturesPotential Applications
Poly(quinoline-8-carboxamide)Cross-coupling polymerizationHigh thermal stability, potential for charge transportOrganic electronics, high-performance plastics
CopolymersCopolymerization with other monomersTunable properties (e.g., solubility, band gap)Optoelectronic devices, sensors
Polymer GraftsGrafting onto existing polymer backbonesFunctionalized surfaces, stimuli-responsive materialsSmart materials, biomedical applications

Development of Metal-Organic Frameworks (MOFs) with Quinoline-Based Ligands

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Quinoline-based ligands, including quinoline-8-carboxamide derivatives, are attractive for MOF synthesis due to their rigid structure and the presence of nitrogen and oxygen donor atoms that can coordinate to metal centers.

This compound can act as a multitopic ligand, with the quinoline nitrogen and the carboxamide oxygen and nitrogen atoms available for coordination. The resulting MOFs could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence for sensing applications. The bromine atom could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of further functionality.

The following table summarizes the potential features of MOFs constructed with this compound as a ligand.

Metal IonPotential MOF StructureKey PropertiesPotential Applications
Zinc(II)3D porous frameworkHigh surface area, luminescenceGas storage, chemical sensing
Copper(II)2D layered structureCatalytic activityHeterogeneous catalysis
Lanthanide(III)Luminescent frameworkStrong light emissionOptical devices, bio-imaging

Medicinal Chemistry Insights and Target Engagement Mechanisms

Enzyme Inhibition Studies and Mechanistic Elucidation

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

The quinoline-8-carboxamide (B1604842) scaffold, to which 5-bromoquinoline-8-carboxamide belongs, has been identified as a class of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a crucial target in drug design due to its role in DNA repair and its therapeutic potential in oncology. The design of quinoline-8-carboxamides as PARP-1 inhibitors is centered on creating a molecule that maintains a required pharmacophore conformation through the formation of an intramolecular hydrogen bond.

Research into the structure-activity relationship (SAR) of this class of compounds reveals that substitutions on the quinoline (B57606) ring significantly influence inhibitory potency. While specific inhibitory data for the 5-bromo derivative is not detailed, studies on analogous compounds provide mechanistic insights. For instance, the SAR of 3-substituted quinoline-8-carboxamides indicated a preference for small, narrow groups at this position to maintain activity. Conversely, introducing substituents at the 2-position was found to increase potency. The most active analog identified in one study was 2-methylquinoline-8-carboxamide, which demonstrated an IC₅₀ value of 500 nM. This was more potent than the standard water-soluble inhibitor, 5-aminoisoquinolin-1-one (5-AIQ), which had an IC₅₀ of 1.8 µM.

The core mechanism involves the quinoline-8-carboxamide structure mimicking the nicotinamide (B372718) portion of the NAD+ substrate, which is essential for PARP-1's enzymatic function. The intramolecular hydrogen bond helps to lock the molecule in a conformation that is favorable for binding to the enzyme's active site.

Table 1: PARP-1 Inhibition by Quinoline-8-carboxamide Analogs

Compound IC₅₀ (nM) Notes
2-methylquinoline-8-carboxamide 500 Most active 2-substituted analog reported in the study.

Lactate Dehydrogenase (LDH) Inhibition

Based on a review of the available scientific literature, there are no specific research findings detailing the direct inhibition or mechanistic studies of this compound with the enzyme Lactate Dehydrogenase (LDH).

NQO1 Enzyme Interactions

A review of published scientific studies did not yield specific information regarding the interactions or mechanistic elucidation between this compound and the NQO1 enzyme.

Modulation of Protein Phosphatase Activity

There is no available scientific literature detailing studies on the modulation of protein phosphatase activity by this compound.

Receptor Ligand Design and Modulation

Cannabinoid Receptor (CB2) Ligand Binding and Selectivity

Based on a review of the scientific literature, there are no specific research findings that characterize the ligand binding affinity, selectivity, or modulatory effects of this compound on the Cannabinoid Receptor 2 (CB2).

Toll-like Receptor (TLR7/8) Antagonism

The quinoline scaffold is a key structural motif in the development of modulators for Toll-like receptors 7 and 8 (TLR7/8), which are crucial components of the innate immune system. mdpi.comnih.gov These endosomal receptors recognize single-stranded RNA, and their dysregulation is implicated in various autoimmune diseases. nih.govnih.gov Consequently, the development of small-molecule antagonists targeting TLR7 and TLR8 is an active area of therapeutic research. mdpi.comnih.gov

While specific antagonism data for this compound is not detailed in the reviewed literature, related quinoline derivatives have demonstrated potent and selective dual TLR7/8 antagonist activity. mdpi.com For instance, Enpatoran (M5049), a 5-piperidylquinoline derivative, binds to the open form of the TLR dimer, stabilizing its inactive state and preventing activation. mdpi.com This mechanism effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. patsnap.com The activity of such compounds highlights the potential of the quinoline core as a privileged structure for designing targeted immunomodulators. mdpi.com

Table 1: Antagonistic Activity of a Representative Quinoline Derivative

CompoundTargetIC₅₀ (nM)Mechanism of Action
Enpatoran (M5049)TLR711.1Stabilizes the inactive state of the receptor dimer, preventing activation mdpi.com
Enpatoran (M5049)TLR824.1Stabilizes the inactive state of the receptor dimer, preventing activation mdpi.com

Molecular Mechanisms of Biological Activity

The biological activities of quinoline-carboxamide derivatives are multifaceted, extending beyond receptor antagonism to fundamental cellular processes. These compounds can interfere with DNA and RNA synthesis, trigger programmed cell death, modulate the cell cycle, and exert antioxidant effects.

Interference with Nucleic Acid Synthesis and Function

The quinoline motif is a well-established pharmacophore known for its ability to interfere with nucleic acid processes. nih.gov Compounds built on this scaffold can exert their effects through multiple mechanisms. One prominent mechanism is the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. Certain brominated 8-hydroxyquinolines have been shown to suppress Topoisomerase I, leading to an inability to relax supercoiled plasmid DNA. researchgate.net This inhibition can result in DNA damage and downstream cellular consequences.

Induction of Apoptosis Pathways

Quinoline derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govnih.gov The activation of apoptotic signaling is a primary target for many anti-cancer drugs. nih.gov Studies on various quinoline-carboxamide derivatives reveal they can trigger apoptosis through both the extrinsic and intrinsic pathways. nih.gov

The extrinsic pathway is initiated by the activation of caspase-8. nih.gov The intrinsic, or mitochondrial, pathway involves the activation of the checkpoint protein caspase-9, an increase in the level of the pro-apoptotic protein Bax, and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of essential cellular proteins like PARP and ultimately, cell death. nih.gov For example, the quinoline derivative PQ1 has been demonstrated to induce cytotoxicity in breast cancer cells by activating both caspase-8 and caspase-9. nih.gov Similarly, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to trigger massive apoptosis through caspase-9 activation. nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, quinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov The cell cycle is a tightly regulated process, and its disruption can prevent cells from dividing. Certain quinoline-based compounds have been observed to cause an arrest in the G1 phase of the cell cycle. mdpi.com This G1 block can be mediated by the downregulation of key cell cycle proteins. For instance, inhibition of proteins like cell division cycle 25A (CDC25A) can prevent the activation of cyclin-dependent kinases (such as CDK2, CDK4, and CDK6) that are necessary for the G1/S phase transition, thereby halting DNA replication and cell division. mdpi.com

Antioxidant Effects

Oxidative stress, which results from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. bohrium.com The quinoline scaffold is recognized as a promising framework for developing antioxidant agents. bohrium.comnih.gov The antioxidant activity of quinoline derivatives is often related to their ability to scavenge free radicals through mechanisms involving hydrogen atom transfer or single electron transfer. nih.gov The efficiency of this process can be predicted based on parameters like ionization potential and bond dissociation energies. nih.gov Studies on newly synthesized quinoline derivatives have confirmed their antioxidant activity against radicals such as the ABTS cation radical, indicating their potential to mitigate the damaging effects of oxidative stress. iau.irmdpi.com

Bioisosteric Replacement Strategies in Quinoline-Carboxamide Scaffolds

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its pharmacodynamic or pharmacokinetic properties, such as metabolic stability, without losing desired biological activity. researchgate.net This approach is particularly relevant for the quinoline-carboxamide scaffold.

A clear example involves a series of potent and selective quinoline carboxamide-type modulators of the ABCG2 transporter, a protein associated with multidrug resistance. nih.govnih.gov The parent compounds, while highly potent, were found to be metabolically unstable due to rapid enzymatic cleavage of a central benzanilide (B160483) moiety. nih.govnih.gov To address this liability, a bioisosteric replacement was implemented where the labile benzanilide group was replaced with a more robust biphenyl (B1667301) system. nih.govnih.gov

This modification resulted in analogues that were considerably more stable in plasma while retaining submicromolar inhibitory activity against the ABCG2 transporter. nih.gov Although this specific replacement led to a slight decrease in potency compared to the parent compound, it successfully demonstrated that the benzanilide core was not an essential structural feature for activity and significantly improved the drug-like properties of the scaffold. nih.gov

Table 2: Comparison of Quinoline Carboxamide Analogues

CompoundCore MoietyTargetIC₅₀ (nM)Key Characteristic
Compound 6 (UR-COP78)BenzanilideABCG2~65 (related analogue) nih.govHigh potency, but metabolically unstable nih.govnih.gov
UR-COP228Biphenyl (Bioisostere)ABCG2591Significantly more stable, retains submicromolar activity nih.gov
UR-COP258Biphenyl (Bioisostere)ABCG2544Significantly more stable, retains submicromolar activity nih.gov

Design Principles for Beyond-Rule-of-5 (bRo5) Quinoline Compounds

Modern drug discovery is increasingly venturing into the "beyond-Rule-of-5" (bRo5) chemical space to address complex and previously "undruggable" targets, such as protein-protein interactions. youtube.combaranlab.org Compounds in this space violate at least one of Lipinski's Rule of 5 (Ro5) parameters, which were initially established based on the characteristics of most orally administered drugs. baranlab.orgmonash.edu The design of bRo5 compounds, including those based on the quinoline scaffold, requires specialized strategies to maintain crucial drug-like properties, particularly oral bioavailability, despite their larger size and increased complexity. monash.edunih.gov

The primary challenge in bRo5 space is the optimization of permeability and lipophilicity, which are often inversely correlated. youtube.com For quinoline-based compounds, the rigid bicyclic structure serves as a valuable starting scaffold. The strategic placement of functional groups, such as the bromine atom and carboxamide group in "this compound," can significantly influence the molecule's physicochemical properties to navigate the bRo5 landscape.

Key design principles for developing bRo5 quinoline compounds focus on modulating polarity, lipophilicity, and conformational flexibility to achieve a balance that favors target engagement and cell permeability.

Balancing Lipophilicity and Permeability

A critical aspect of bRo5 design is managing the trade-off between lipophilicity, which aids membrane permeability, and polarity, which is essential for solubility.

Topological Polar Surface Area (TPSA): Research on oral bRo5 drugs has shown that they often occupy a narrow polarity range. nih.gov For compounds with a molecular weight (MW) above 500 Da, a TPSA to MW ratio (TPSA/MW) between 0.1-0.3 Ų/Da is often associated with high permeability. nih.gov

3D Polar Surface Area (PSA): Analysis of oral bRo5 drugs reveals that their 3D PSA thresholds are similar to those of compounds within the Ro5 space. nih.govnovartis.com Maintaining a 3D PSA below 100 Ų is a key guideline for balancing lipophilicity and permeability. nih.gov

Neutral TPSA: A parameter defined as the difference between TPSA and 3D PSA (TPSA - 3D PSA) has been identified as a useful metric in bRo5 lead optimization. youtube.comnih.gov This value, which is independent of conformation and intramolecular hydrogen bonds (IMHBs), can guide the modification of scaffolds like quinoline to enhance permeability. nih.gov

The Role of Intramolecular Hydrogen Bonds (IMHBs) and 'Chameleonicity'

Many bRo5 compounds leverage intramolecular hydrogen bonds to shield polar functional groups, effectively reducing the molecule's PSA in nonpolar environments like the cell membrane. medchemica.com This conformational flexibility, often termed 'chameleonicity', allows a molecule to adapt its polarity to its surroundings, which is crucial for oral absorption. novartis.commedchemica.com

The 8-carboxamide group on the quinoline ring, particularly with its potential for hydrogen bonding with the quinoline nitrogen or other substituents, could facilitate the formation of IMHBs. This structural feature is a key design element for improving the membrane permeability of larger quinoline-based molecules.

ParameterLipinski's Rule of 5 (Ro5) baranlab.orgmonash.eduBeyond-Rule-of-5 (bRo5) Space baranlab.orgnih.gov
Molecular Weight (MW) < 500 Da> 500 Da
LogP (Lipophilicity) ≤ 5Often > 5 or < 0
Hydrogen Bond Donors (HBD) ≤ 5Often > 5
Hydrogen Bond Acceptors (HBA) ≤ 10Often > 10

Structure-Activity Relationships (SAR) in Quinoline Scaffolds

SAR studies on various quinoline derivatives provide insights applicable to bRo5 design. The substitution pattern on the quinoline ring is critical for biological activity and physicochemical properties.

C2 Position: This position often requires bulky, hydrophobic substituents for potent activity against certain targets. nih.gov

C4 Position: For some enzyme targets, a carboxylic acid at this position is a strict requirement for inhibition. nih.gov

Benzo Ring Portion (C5-C8): Substitutions on the benzo portion of the quinoline ring are crucial for modulating activity. nih.gov In this compound, the 5-bromo and 8-carboxamide groups are key modulators. The bromine atom can alter electronic properties and lipophilicity, while the carboxamide group provides hydrogen bonding capabilities essential for target interaction and influencing permeability. drugdesign.org

Modification on Quinoline ScaffoldPotential Impact on bRo5 PropertiesResearch Finding Context
Addition of Bulky, Lipophilic Groups Increases MW and LogP; can enhance binding to hydrophobic pockets.Important for activity in certain enzyme inhibitors. nih.govdrugdesign.org
Introduction of H-Bonding Groups (e.g., Carboxamide, Hydroxyl) Increases HBD/HBA count and TPSA; enables target interaction and potential for IMHBs. drugdesign.orgThe carbonyl group of an amide may form a hydrogen bond with the receptor site. drugdesign.org
Halogenation (e.g., Bromination) Increases MW and lipophilicity; can modulate electronic distribution and binding affinity.Halogen substitutions are a common strategy in medicinal chemistry to improve activity. nih.gov
Macrocyclization Constrains conformation, potentially reducing the entropic penalty of binding and shielding polar groups.A strategy used to improve the bioavailability of bRo5 compounds. monash.edunih.gov

Ultimately, the design of bRo5 quinoline compounds involves a multi-parameter optimization process. It requires moving beyond simple Ro5 guidelines to embrace more nuanced concepts like 3D structure, conformational flexibility, and specific polarity-to-mass ratios to successfully develop orally bioavailable drugs for challenging biological targets. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-Bromoquinoline-8-carboxamide is not yet widely documented in standard literature, presenting an immediate opportunity for process chemistry research. Future efforts could focus on developing high-yield, scalable, and cost-effective synthetic pathways. A plausible and efficient route could be extrapolated from the synthesis of its precursors and related molecules.

One potential pathway begins with the commercially available 5-bromoquinoline-8-carbaldehyde (B113166). google.com This starting material can be oxidized to form the intermediate, 5-bromoquinoline-8-carboxylic acid, using common oxidizing agents like potassium permanganate (B83412). The final step would involve the amidation of this carboxylic acid to yield the target this compound.

Alternatively, drawing inspiration from the synthesis of other quinoline-8-carboxamides, a route involving palladium-catalyzed reactions could be explored. acs.orgnih.gov For instance, a method used for 2-substituted quinoline-8-carboxamides involves a lithium-bromine exchange on a dibromoquinoline precursor, followed by a reaction with an isocyanate. acs.orgnih.gov Adapting this to this compound could offer a novel and efficient pathway. The development of one-pot sequential reactions, which have proven effective for other substituted quinolines, could further enhance efficiency and reduce waste. mdpi.com

Table 1: Potential Synthetic Pathway and Key Intermediates

StepPrecursorReagents/ConditionsProductRationale/Reference
15-bromo-8-methylquinolineKMnO₄ or CrO₃5-bromoquinoline-8-carboxylic acidOxidation of the methyl group.
25-bromoquinoline-8-carbaldehydePotassium permanganate5-bromoquinoline-8-carboxylic acidOxidation of the aldehyde.
35-bromoquinoline-8-carboxylic acidAmidation reagents (e.g., SOCl₂, NH₃)This compoundStandard conversion of carboxylic acid to primary amide.
42,8-dibromoquinoline analogue1. Pd-catalysis 2. Li-Br exchange 3. IsocyanateQuinoline-8-carboxamide (B1604842) derivativeMethod used for related compounds, offers diversity. acs.orgnih.gov

Exploration of Unconventional Reactivity Profiles and New Transformations

The reactivity of this compound is dictated by its three key features: the quinoline (B57606) core, the bromine substituent at the C5 position, and the carboxamide group at C8. The bromine atom is a particularly valuable handle for synthetic transformations, making the compound an ideal substrate for modern cross-coupling reactions.

Future research should systematically explore its participation in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. acs.orgnih.govresearchgate.net These reactions would allow for the introduction of a wide array of aryl, vinyl, or alkynyl groups at the C5 position, generating a library of novel derivatives with diverse electronic and steric properties. The efficiency of these couplings can be influenced by the electronic nature of the quinoline ring and potential steric hindrance from the C8-carboxamide group.

Furthermore, the exploration of C-H activation reactions at other positions on the quinoline ring (e.g., C2, C3, C4, C6, C7) represents a frontier in synthetic chemistry. nih.gov While the C2 position is often readily functionalized due to its proximity to the ring nitrogen, regioselective reactions at more distant positions are more challenging and represent a significant area for innovation. nih.gov Investigating novel catalytic systems to achieve site-selective C-H functionalization on the this compound scaffold could unlock new chemical space.

Advancement of Computational Modeling for Complex Molecular Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental work. Future research should leverage these methods to build a comprehensive in-silico profile of the compound.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. This would help predict the reactivity of different sites, such as the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed reactions, and the acidity of the N-H protons on the carboxamide group.

Molecular docking simulations are crucial for exploring potential biological applications. By modeling the interaction of this compound with the active sites of various enzymes, researchers can prioritize experimental screening. For instance, docking studies with Poly(ADP-ribose)polymerase-1 (PARP-1) could build upon existing knowledge of quinoline-8-carboxamides as inhibitors of this enzyme. acs.orgnih.govsmolecule.com These models can help rationalize structure-activity relationships (SAR) and guide the design of more potent analogues. Computational predictions of properties like collision cross-section can also provide insights into the molecule's three-dimensional shape and geometry.

Design and Synthesis of Next-Generation Functional Materials

The quinoline ring system is a known component in various functional materials, including those used in organic light-emitting diodes (OLEDs) and magnetic materials. ambeed.combldpharm.com this compound, with its combination of a rigid aromatic core, a modifiable bromine site, and a hydrogen-bonding carboxamide group, is a promising building block for novel materials.

Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this quinoline derivative. The C-Br bond can be used as a reactive site for polymerization or for anchoring the molecule to a larger structure. The carboxamide group's ability to form strong hydrogen bonds could be exploited to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.gov These organized assemblies could exhibit interesting photophysical or electronic properties, making them candidates for sensors, organic conductors, or emissive materials.

Elucidation of Novel Biological Targets and Mechanistic Pathways

While the broader class of quinoline-8-carboxamides has been investigated, the specific biological profile of the 5-bromo substituted variant remains largely unexplored. A key avenue for future research is the systematic screening of this compound against various biological targets.

A primary focus should be its potential as a Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor. acs.orgnih.gov A series of quinoline-8-carboxamides were specifically designed to maintain a pharmacophore conformation stabilized by an intramolecular hydrogen bond, leading to potent PARP-1 inhibition. acs.orgnih.gov Investigating this compound within this context is a logical and promising step.

Furthermore, derivatives of the precursor 5-bromoquinoline-8-carbaldehyde have been used to create antagonists of Toll-like receptors 7 and 8 (TLR7/8), suggesting another potential therapeutic area. google.com Other related quinoline carboxamides have been evaluated as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists for neuropathic pain and as inhibitors of enzymes crucial for bacterial survival. smolecule.comjst.go.jp A comprehensive biological evaluation of this compound could therefore uncover novel activities and mechanisms of action, potentially in oncology, immunology, or infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromoquinoline-8-carboxamide, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Bromination of quinoline precursors (e.g., quinoline-8-carboxamide) using N-bromosuccinimide (NBS) in solvents like chloroform or tetrahydrofuran (THF) under controlled temperatures (0–25°C) .

  • Step 2 : Functionalization of intermediates (e.g., oxidation of aldehyde groups to carboxylic acids followed by amidation) using reagents like thionyl chloride (SOCl₂) and ammonia .

  • Critical Factors : Solvent polarity, catalyst presence (e.g., palladium for cross-coupling), and stoichiometric control to avoid polybromination .

    • Data Table :
Brominating AgentSolventTemp (°C)Yield (%)Reference
NBSCHCl₃0–575–85
Br₂DMF2560–70

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–9.5 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 279.02 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of quinoline-8-carboxamide in cross-coupling reactions?

  • Mechanistic Insight :

  • Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids. The electron-withdrawing effect of bromine enhances electrophilicity at the 5-position, favoring nucleophilic substitution .
  • Example : Reaction with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O yields biaryl derivatives for drug-discovery scaffolds .

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Troubleshooting Strategies :

  • Purity Validation : Re-evaluate compound purity via HPLC and elemental analysis to rule out impurities affecting bioassay results .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Compare IC₅₀ values under identical conditions (pH, temperature) .
  • Structural Confirmation : Re-synthesize the compound using peer-reviewed protocols to verify activity .

Q. What strategies optimize regioselectivity during bromination to minimize di-/polybrominated byproducts?

  • Methodology :

  • Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at specific positions to guide bromine substitution .
  • Kinetic Control : Use low temperatures (0°C) and dilute reaction conditions to favor mono-bromination .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity .

Applications in Drug Discovery

Q. What is the role of this compound in structure-activity relationship (SAR) studies?

  • Answer :

  • The bromine atom and carboxamide group serve as key pharmacophores. Bromine enhances lipophilicity and target binding, while the carboxamide participates in hydrogen bonding with enzymes (e.g., kinase inhibitors) .
  • Case Study : Modifying the carboxamide to a methyl ester reduces solubility but increases membrane permeability, aiding in CNS drug design .

Q. How can computational chemistry guide the optimization of this compound derivatives?

  • Methodology :

  • Docking Studies : Predict binding modes with targets like cytochrome P450 using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., -Br vs. -Cl) with bioactivity data to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.